molecular formula C10H13NO4S B194188 Ethyl tosylcarbamate CAS No. 5577-13-9

Ethyl tosylcarbamate

Cat. No. B194188
CAS RN: 5577-13-9
M. Wt: 243.28 g/mol
InChI Key: DFWQXANLGSXMKF-UHFFFAOYSA-N
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Description

Ethyl tosylcarbamate is a chemical compound with the molecular formula C10H13NO4S . It contains 29 atoms, including 13 Hydrogen atoms, 10 Carbon atoms, 1 Nitrogen atom, 4 Oxygen atoms, and 1 Sulfur atom .


Synthesis Analysis

The synthesis of carbamates, such as Ethyl tosylcarbamate, involves various methods. One common method is carbamoylation, which involves the reaction of carbonylimidazolide in water with a nucleophile . Another method involves the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst . N-Substituted carbamoyl chlorides can also be formed in situ and subsequently reacted with substituted phenols .


Molecular Structure Analysis

Ethyl tosylcarbamate has an average mass of 243.279 Da and a Monoisotopic mass of 243.056534 Da . It contains total 29 bond(s); 16 non-H bond(s), 9 multiple bond(s), 4 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 (thio-) carbamate(s) (aliphatic), and 1 sulfonamide(s) (thio-/dithio-) .


Chemical Reactions Analysis

Ethyl carbamate is formed from the reaction of urea with ethanol . It is a naturally occurring ester found in fermented foodstuffs such as bread and beverages such as wine .


Physical And Chemical Properties Analysis

Ethyl tosylcarbamate has a molecular formula of C10H13NO4S . It contains total 29 atom(s); 13 Hydrogen atom(s), 10 Carbon atom(s), 1 Nitrogen atom(s), 4 Oxygen atom(s), and 1 Sulfur atom(s) .

Scientific Research Applications

Carcinogenicity and Toxicity

  • Carcinogenic Nature: Ethyl carbamate has been identified as a potential carcinogen in fermented foods and beverages, raising concerns about its presence in such products (Baan et al., 2007).
  • Toxicity Concerns: Recent evidence indicates that long-term exposure to ethyl carbamate may lead to neurological disorders, highlighting the importance of its detection and regulation in food products (Gowd et al., 2018).

Detection and Analysis

  • Detection in Alcoholic Beverages: Various methods, such as HPLC-FLD and GC-MS, have been developed for the sensitive determination of ethyl carbamate in alcoholic beverages, reflecting its widespread occurrence in fermented food and drinks (Abreu et al., 2005).
  • Quantitative Detection Techniques: Surface-enhanced Raman scattering (SERS) has been used for the quantitative detection of ethyl carbamate in alcoholic beverages, offering potential for in situ assessment in the industry (Yang et al., 2013).

Formation and Mitigation

  • Formation Mechanisms: Research has focused on understanding the chemical mechanisms behind the formation of ethyl carbamate, including the photochemical oxidation of cyanide ion and ethanolysis of urea (Jiao et al., 2014).
  • Prevention Strategies: Methods to reduce ethyl carbamate levels in alcoholic beverages have been explored, incorporating physical, chemical, enzymatic, and metabolic engineering technologies (Zhao et al., 2013).

Miscellaneous Applications

  • Synthesis of Chemical Compounds: Ethyl tosylcarbamate has been used in the synthesis of various chemical compounds, such as 4-methylene-2-oxazolidinones, indicating its relevance in chemical research (TamaruYoshinao et al., 1994).

Safety And Hazards

Ethyl tosylcarbamate is classified as Acute toxicity, oral,(Category 4), H302 according to the safety data sheet . It’s important to handle this compound with care, following all safety guidelines and precautions.

properties

IUPAC Name

ethyl N-(4-methylphenyl)sulfonylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-3-15-10(12)11-16(13,14)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFWQXANLGSXMKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NS(=O)(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80971143
Record name Ethyl hydrogen (4-methylbenzene-1-sulfonyl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80971143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl tosylcarbamate

CAS RN

5577-13-9
Record name Ethyl N-[(4-methylphenyl)sulfonyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5577-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl ((4-methylphenyl)sulphonyl)carbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005577139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl hydrogen (4-methylbenzene-1-sulfonyl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80971143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl [(4-methylphenyl)sulphonyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.503
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
R Isaksson, I Kumpiņa, M Larhed, J Wannberg - Tetrahedron Letters, 2016 - Elsevier
… As a test of the generality of the method, n-butyl tosylcarbamate (2a) was heated in ethanol at 120 C for 20 min resulting in an isolated yield of 84% of ethyl tosylcarbamate (5a) (Scheme …
Number of citations: 17 www.sciencedirect.com
Z Li, H Xie, T Fu, Y Li, X Shen, X Li, Y Lei, X Yao… - Biosensors, 2022 - mdpi.com
Sulfonylureas, a family of anti-diabetic drugs widely used in the clinical treatment of type 2 diabetes, have recently emerged as an illegal adulterant in functional foods, to enhance the …
Number of citations: 2 www.mdpi.com

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